Cas no 2976-74-1 (2,3-Dichlorophenoxyacetic Acid)

2,3-Dichlorophenoxyacetic Acid structure
2976-74-1 structure
商品名:2,3-Dichlorophenoxyacetic Acid
CAS番号:2976-74-1
MF:C8H6O3Cl2
メガワット:221.03744
MDL:MFCD00004299
CID:84550
PubChem ID:18105

2,3-Dichlorophenoxyacetic Acid 化学的及び物理的性質

名前と識別子

    • 2-(2,3-Dichlorophenoxy)acetic acid
    • 2,3-Dichlorophenoxyacetic acid
    • (2,3-Dichlorophenoxy)acetic acid
    • 2,3-D acid
    • Aceticacid, (2,3-dichlorophenoxy)- (8CI,9CI)
    • 2,3-D
    • NSC 74462
    • 2,3-DichlorophenoxyaceticAcid
    • CS-0157213
    • Acetic acid,2-(2,3-dichlorophenoxy)-
    • Z65586632
    • UNII-2BGK3H7ZVY
    • AKOS000195250
    • FT-0609575
    • Acetic acid, 2-(2,3-dichlorophenoxy)-
    • 2BGK3H7ZVY
    • InChI=1/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12
    • Acetic acid, (2,3-dichlorophenoxy)-
    • A5520
    • NS00028771
    • 2,3-Dichlorophenoxyacetic acid, PESTANAL(R), analytical standard
    • DTXSID70183910
    • MFCD00004299
    • AM808278
    • EN300-1627561
    • SY061618
    • SCHEMBL692136
    • 2976-74-1
    • NSC74462
    • EINECS 221-022-9
    • J-017624
    • NSC-74462
    • CHEMBL173016
    • A50578
    • STR06337
    • Acetic acid,3-dichlorophenoxy)-
    • Acetic acid, (2,3-dichlorophenoxy)-(8CI)
    • STK502389
    • BBL037532
    • DB-068159
    • DTXCID10106401
    • ALBB-000968
    • Acetic acid, (2,3-dichlorophenoxy)-(8CI)(9CI)
    • 2,3-Dichlorophenoxyacetic Acid
    • MDL: MFCD00004299
    • インチ: 1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
    • InChIKey: RBJIGQRZLITQJG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1)OCC(=O)O)Cl)Cl
    • BRN: 1963475

計算された属性

  • せいみつぶんしりょう: 219.96900
  • どういたいしつりょう: 219.969399
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 46.3

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.4564 (rough estimate)
  • ゆうかいてん: 172-175 °C
  • ふってん: 348.4 ℃ at 760 mmHg
  • フラッシュポイント: 164.5 °C
  • 屈折率: 1.5000 (estimate)
  • PSA: 46.53000
  • LogP: 2.45680
  • ようかいせい: 使用できません

2,3-Dichlorophenoxyacetic Acid セキュリティ情報

2,3-Dichlorophenoxyacetic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,3-Dichlorophenoxyacetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
223983-25G
(2,3-Dichlorophenoxy)acetic acid, 97%
2976-74-1 97%
25G
¥ 2231 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227853-5g
2,3-Dichlorophenoxyacetic acid
2976-74-1 98%
5g
¥152.00 2024-08-03
Enamine
EN300-1627561-0.1g
2-(2,3-dichlorophenoxy)acetic acid
2976-74-1 95%
0.1g
$19.0 2023-07-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SR997-20g
2,3-Dichlorophenoxyacetic Acid
2976-74-1 97%
20g
1324.0CNY 2021-08-04
Fluorochem
226439-100g
2-(2,3-Dichlorophenoxy)acetic acid
2976-74-1 95%
100g
£661.00 2022-02-28
eNovation Chemicals LLC
D522670-1g
2-(2,3-Dichlorophenoxy)acetic acid
2976-74-1 97%
1g
$180 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13231-25g
2,3-Dichlorophenoxyacetic acid, 97%
2976-74-1 97%
25g
¥2967.00 2023-03-09
Chemenu
CM113150-25g
(2,3-dichlorophenoxy)acetic acid
2976-74-1 97%
25g
$190 2023-02-17
Enamine
EN300-1627561-10.0g
2-(2,3-dichlorophenoxy)acetic acid
2976-74-1 95%
10.0g
$80.0 2023-07-08
BAI LING WEI Technology Co., Ltd.
J29P-470S-1ml
2,3-Dichlorophenoxyacetic Acid
2976-74-1 100 μg/mL in Methanol
1ml
¥195 2023-11-24

2,3-Dichlorophenoxyacetic Acid 合成方法

2,3-Dichlorophenoxyacetic Acid 関連文献

2,3-Dichlorophenoxyacetic Acidに関する追加情報

Introduction to 2,3-Dichlorophenoxyacetic Acid (CAS No. 2976-74-1)

2,3-Dichlorophenoxyacetic Acid, with the chemical formula C₈H₅Cl₂O₃ and CAS number 2976-74-1, is a significant compound in the field of agrochemicals and pharmaceutical research. This organochlorine derivative has garnered considerable attention due to its versatile applications and the ongoing exploration of its potential benefits in modern science.

The structure of 2,3-Dichlorophenoxyacetic Acid features a phenoxyacetic acid backbone substituted with two chlorine atoms at the 2nd and 3rd positions relative to the hydroxyl group. This specific arrangement imparts unique reactivity and biological properties, making it a valuable intermediate in synthetic chemistry. The compound's solubility in polar organic solvents and water allows for its use in various formulations, enhancing its utility in both industrial and laboratory settings.

In recent years, research on 2,3-Dichlorophenoxyacetic Acid has expanded beyond its traditional role as a herbicide precursor. Studies have begun to uncover its potential in pharmaceutical applications, particularly in the development of novel therapeutic agents. The compound's ability to interact with biological targets has led scientists to investigate its role in modulating enzyme activity and cell signaling pathways.

One of the most intriguing areas of research involves the use of 2,3-Dichlorophenoxyacetic Acid as a scaffold for drug discovery. Its molecular framework allows for modifications that can enhance binding affinity to specific receptors or enzymes. For instance, derivatives of this compound have shown promise in preliminary studies as inhibitors of certain kinases involved in cancer progression. The chlorine substituents provide handles for further chemical manipulation, enabling the design of molecules with tailored pharmacological properties.

The agrochemical industry continues to leverage 2,3-Dichlorophenoxyacetic Acid for its herbicidal properties, though there is a growing emphasis on developing environmentally sustainable alternatives. Researchers are exploring ways to optimize its efficacy while minimizing ecological impact. This includes studying its degradation pathways and developing formulations that reduce persistence in soil and water systems.

Advances in computational chemistry have also contributed to a deeper understanding of 2,3-Dichlorophenoxyacetic Acid's behavior. Molecular modeling techniques allow researchers to predict how the compound interacts with biological targets, aiding in the rational design of new derivatives with improved therapeutic profiles. These computational approaches are complemented by experimental validation, ensuring that hypotheses about molecular interactions are rigorously tested.

The synthesis of 2,3-Dichlorophenoxyacetic Acid has been refined over time to achieve higher yields and purities. Modern synthetic methodologies often involve multi-step processes that incorporate green chemistry principles to reduce waste and energy consumption. Catalytic reactions and solvent-free conditions are being explored as alternatives to traditional methods, aligning with global efforts to promote sustainable chemical manufacturing.

Regulatory considerations play a crucial role in the development and use of 2,3-Dichlorophenoxyacetic Acid. Agencies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) impose stringent guidelines on its production and application due to potential environmental impacts. Compliance with these regulations ensures that the compound is used responsibly while maximizing its benefits for society.

Future research directions for 2,3-Dichlorophenoxyacetic Acid include exploring its potential as a chiral auxiliary in asymmetric synthesis and investigating its role in microbial biodegradation processes. The compound's structural features make it an attractive candidate for studying enzyme mechanisms and developing novel biocatalysts. Additionally, its derivatives may find applications in materials science, where precise control over molecular architecture is essential.

The interdisciplinary nature of research involving 2,3-Dichlorophenoxyacetic Acid underscores its importance across multiple scientific domains. Collaboration between chemists, biologists, pharmacologists, and environmental scientists is key to unlocking its full potential. As our understanding of this compound evolves, so too will its applications in addressing global challenges related to health, agriculture, and sustainability.

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